molecular formula C18H12BrN3O2 B2938288 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one CAS No. 1260748-50-2

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

Cat. No. B2938288
CAS RN: 1260748-50-2
M. Wt: 382.217
InChI Key: OFGGHZRFIWISQW-UHFFFAOYSA-N
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Description

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one, also known as BMQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BMQ belongs to the class of quinoline derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel synthetic routes and characterized oxadiazole derivatives, highlighting their potential in biological applications. For instance, Sirgamalla and Boda (2019) synthesized a new series of 1,3,4-oxadiazole derivatives, evaluating their antibacterial and antifungal activities, indicating the significance of these compounds in developing antimicrobial agents (Sirgamalla & Boda, 2019). Similarly, Gul et al. (2017) prepared oxadiazole compounds showing antimicrobial and hemolytic activity, underscoring the therapeutic potential of these molecules (Gul et al., 2017).

Biological Applications

The exploration of oxadiazole derivatives extends into anticancer research, where Fang et al. (2016) reported on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016). This research signifies the compound's applicability in designing new anticancer agents.

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant capacities of oxadiazole and quinoline derivatives have been rigorously investigated. Naik et al. (2014) synthesized derivatives showing significant in-vitro antioxidant and antibacterial activities, highlighting the role of halo-substituted quinoline moieties in enhancing biological activity (Naik, Patil, & Satyanarayan, 2014).

Molecular Interactions and Physical Properties

The study of molecular interactions and physical properties of oxadiazole derivatives provides insight into their solubility, stability, and reactivity. Godhani et al. (2013) analyzed the thermo-physical properties of an oxadiazole derivative, elucidating the compound's behavior in different solvents and temperatures, which is crucial for pharmaceutical formulation development (Godhani et al., 2013).

properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2/c1-10-5-6-15-13(7-10)16(23)14(9-20-15)18-21-17(22-24-18)11-3-2-4-12(19)8-11/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGGHZRFIWISQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

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